(7,7'-Bi-1H-naphtho(2,3-c)pyran)-3,3'-diacetic acid, 3,3',4,4',6,6',9,9'-octahydro-5,5',10,10'-tetrahydroxy-1,1'-dimethyl-6,6',9,9'-tetraoxo-
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Overview
Description
(7,7’-Bi-1H-naphtho(2,3-c)pyran)-3,3’-diacetic acid, 3,3’,4,4’,6,6’,9,9’-octahydro-5,5’,10,10’-tetrahydroxy-1,1’-dimethyl-6,6’,9,9’-tetraoxo- is a complex organic compound. It is a derivative of naphthopyran and contains multiple functional groups, including diacetic acid, hydroxyl, and oxo (carbonyl) groups . This compound is known for its potential medicinal applications and is used in various scientific research fields .
Preparation Methods
The synthesis of (7,7’-Bi-1H-naphtho(2,3-c)pyran)-3,3’-diacetic acid, 3,3’,4,4’,6,6’,9,9’-octahydro-5,5’,10,10’-tetrahydroxy-1,1’-dimethyl-6,6’,9,9’-tetraoxo- involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
(7,7’-Bi-1H-naphtho(2,3-c)pyran)-3,3’-diacetic acid, 3,3’,4,4’,6,6’,9,9’-octahydro-5,5’,10,10’-tetrahydroxy-1,1’-dimethyl-6,6’,9,9’-tetraoxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional oxo groups or other oxidized derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(7,7’-Bi-1H-naphtho(2,3-c)pyran)-3,3’-diacetic acid, 3,3’,4,4’,6,6’,9,9’-octahydro-5,5’,10,10’-tetrahydroxy-1,1’-dimethyl-6,6’,9,9’-tetraoxo- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and medicinal applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7,7’-Bi-1H-naphtho(2,3-c)pyran)-3,3’-diacetic acid, 3,3’,4,4’,6,6’,9,9’-octahydro-5,5’,10,10’-tetrahydroxy-1,1’-dimethyl-6,6’,9,9’-tetraoxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(7,7’-Bi-1H-naphtho(2,3-c)pyran)-3,3’-diacetic acid, 3,3’,4,4’,6,6’,9,9’-octahydro-5,5’,10,10’-tetrahydroxy-1,1’-dimethyl-6,6’,9,9’-tetraoxo- can be compared with other similar compounds, such as:
Naphthopyran derivatives: Compounds with similar naphthopyran cores but different functional groups.
Diacetic acid derivatives: Compounds containing diacetic acid groups with varying substituents.
Hydroxyl and oxo group-containing compounds:
Properties
CAS No. |
15828-92-9 |
---|---|
Molecular Formula |
C32H26O14 |
Molecular Weight |
634.5 g/mol |
IUPAC Name |
2-[7-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-7-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid |
InChI |
InChI=1S/C32H26O14/c1-9-21-15(3-11(45-9)5-19(35)36)29(41)25-23(31(21)43)17(33)7-13(27(25)39)14-8-18(34)24-26(28(14)40)30(42)16-4-12(6-20(37)38)46-10(2)22(16)32(24)44/h7-12,33,39,41,43H,3-6H2,1-2H3,(H,35,36)(H,37,38) |
InChI Key |
ABKAAFBFNWYLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C=C(C3=O)C4=CC(=C5C(=C4O)C(=C6CC(OC(C6=C5O)C)CC(=O)O)O)O |
Origin of Product |
United States |
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